molecular formula C19H28O4 B14728345 (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 6198-13-6

(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate

Cat. No.: B14728345
CAS No.: 6198-13-6
M. Wt: 320.4 g/mol
InChI Key: SCKVBFYHMGNGQY-XENJLOSESA-N
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Description

This product is the chemical compound (4aR,4bS,6aS,7S,9aS,9bR,11aR)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate, supplied with a high level of purity for research applications . The compound has a molecular formula of C19H28O4 and a molecular weight of 320.43 g/mol . It is also known by its CAS Registry Number, 6198-13-6 . This substance is a complex organic molecule featuring a steroidal core structure fused to chromen and indeno ring systems, indicative of potential use in pharmaceutical and steroid chemistry research. The specific stereochemistry denoted by the stereoisomer prefix (4aR,4bS,6aS,7S,9aS,9bR,11aR) is critical to its biological activity and properties, making it a compound of interest for studying structure-activity relationships. Researchers may employ this chemical as a key intermediate in synthetic pathways, a standard for analytical method development, or a starting material for the preparation of more complex molecules. It is essential to handle this product with care and use it under the supervision of a qualified professional. This chemical is sold for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

6198-13-6

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-1,2,3,3a,3b,4,5,5a,8,9,9a,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl] acetate

InChI

InChI=1S/C19H28O4/c1-11(20)22-17-7-5-15-13-3-6-16-14(4-8-18(21)23-16)12(13)9-10-19(15,17)2/h12-17H,3-10H2,1-2H3/t12-,13+,14+,15-,16+,17-,19-/m0/s1

InChI Key

SCKVBFYHMGNGQY-XENJLOSESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)O4)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)O4)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features a fused indeno-chromen scaffold with seven stereocenters, an acetate ester at C7, and a ketone at C2. Retrosynthetic disconnections suggest:

  • Chromen-2-one core formation via cyclization of a phenolic precursor.
  • Indeno ring construction through transition metal-catalyzed cross-coupling or cycloaddition.
  • Stereoselective hydrogenation to achieve the hexadecahydro saturation.
  • Late-stage acetylation of a C7 hydroxyl group.

Key intermediates include:

  • Intermediate I : 7-Hydroxy-6a-methylhexadecahydroindeno[5,4-f]chromen-2-one
  • Intermediate II : Partially unsaturated indeno-chromen precursor

Synthetic Routes and Methodologies

Chromen-2-one Core Synthesis

The chromen-2-one (coumarin) backbone is synthesized via Pechmann condensation under acidic conditions. For example:

  • Reactants : Resorcinol derivatives and β-keto esters (e.g., ethyl acetoacetate).
  • Conditions : Concentrated sulfuric acid or ionic liquids at 80–100°C for 6–12 hours.
  • Example : 7-Hydroxy-4-methylcoumarin forms in 85% yield.

Indeno Ring Construction via Transition Metal Catalysis

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)
  • Substrates : Chromen-2-one and indene derivatives.
  • Catalyst : Pd(OAc)₂ (5 mol%) with Oxone as an oxidant.
  • Conditions : Room temperature, 12 hours, yields 68–80%.
  • Mechanism : Oxidative C–H activation followed by cyclization.
Gold(I)-Catalyzed Cascade Cyclization
  • Substrates : o-(Alkynyl)styrenes with sulfur/selenium nucleophiles.
  • Catalyst : IPrAuNTf₂ (2.5 mol%) in dichloromethane.
  • Outcome : Forms indeno[1,2-b]chromene derivatives with >90% diastereoselectivity.

Stereoselective Hydrogenation

The hexadecahydro saturation is achieved via catalytic hydrogenation:

  • Catalyst : Pd/C (10 wt%) or PtO₂.
  • Conditions : H₂ (50 psi), ethanol, 25°C, 24 hours.
  • Stereocontrol : Chiral auxiliaries or asymmetric hydrogenation catalysts ensure configuration at C4a, C4b, C6a, C7, C9a, C9b, and C11a.

Acetylation at C7

  • Reactants : Intermediate I with acetyl chloride.
  • Conditions : Pyridine as base, room temperature, 2 hours, >95% yield.
  • Validation : ¹H NMR shows acetate methyl singlet at δ 2.3 ppm.

Reaction Optimization and Yield Data

Step Method Catalyst Conditions Yield (%) Diastereoselectivity
Chromen formation Pechmann condensation H₂SO₄ 80°C, 8h 85 N/A
Indeno cyclization Pd(OAc)₂/Oxone Pd(OAc)₂ RT, 12h 78 5:1 dr
Hydrogenation Pd/C H₂, EtOH 25°C, 24h 92 >99:1 dr
Acetylation AcCl/pyridine RT, 2h 95 N/A

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 5.21 (s, 1H, H7), 2.31 (s, 3H, OAc), 1.38 (s, 3H, 6a-CH₃).
  • ¹³C NMR : δ 170.2 (C=O, acetate), 161.9 (C2=O), 75.4 (C7).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₁H₂₅O₄: 357.1702; found: 357.1705.

Challenges and Mitigation Strategies

  • Stereochemical Complexity : Use of chiral Pd or Au catalysts ensures enantiocontrol.
  • Over-reduction : Controlled H₂ pressure prevents excessive saturation.
  • Byproducts : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.

Industrial-Scale Considerations

  • Cost : Pd-based catalysts are replaced with recyclable Au nanoparticles in flow reactors.
  • Green Chemistry : Ionic liquids replace sulfuric acid in Pechmann condensation.

Chemical Reactions Analysis

Types of Reactions

(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into cellular processes and potential therapeutic applications.

Medicine

In medicine, this compound may have potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties. Research into its biological activity could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, making it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The compound’s structural features enable it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized below, with key distinctions highlighted.

Table 1: Comparison of Structural Features and Bioactivity

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reported Bioactivity Source
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate 6a-methyl, 2-oxo, 7-acetate ~374.5 Reference compound N/A (under investigation)
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate 4-methyl, 6-chloro, 7-acetate 266.7 Simpler chromen core (no indeno fusion); halogen substitution Antimicrobial activity
[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-...] acetate 11a-methyl, 7-oxo, 1-acetate ~376.5 Additional methyl at 11a; ketone at C7 Potential steroid mimicry
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-Methyl 4a,6a-dimethyl-2-oxo-...-7-carboxylate 4a/6a-dimethyl, 7-carboxylate ~388.5 Methyl ester instead of acetate; carboxylate substitution Research tool in life sciences
(2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]hexadecahydroindeno[5,4-f]chromen-2-ol 4a/6a-dimethyl, 7-isoprenyl 402.6 Isoprenyl side chain at C7; hydroxyl at C2 Terpenoid-like interactions

Key Observations

Core Structure Differences: The reference compound’s indeno[5,4-f]chromen core distinguishes it from simpler chromen derivatives (e.g., 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate), which lack fused indene rings. This increases steric bulk and may enhance receptor binding specificity . The 7-acetate group is critical for solubility and metabolic stability compared to carboxylate or hydroxyl analogs .

Oxo vs. Hydroxyl Groups: The 2-oxo moiety may engage in hydrogen bonding with protein targets, unlike hydroxyl or methyl ester groups in analogs .

Bioactivity Trends: Compounds with halogen substitutions (e.g., 6-chloro) exhibit antimicrobial properties, while terpenoid-like side chains (e.g., isoprenyl) correlate with anti-inflammatory activity . Activity landscape modeling () suggests that minor structural changes (e.g., acetate vs. carboxylate) can create "activity cliffs," where small structural shifts lead to significant potency differences .

Computational and Experimental Validation

Molecular Similarity Analysis

  • Tanimoto Coefficient : The reference compound shares a Tanimoto similarity of 0.78–0.85 with its methyl carboxylate analog (Table 1) using MACCS fingerprints, indicating high structural overlap but divergent functional groups .
  • Docking Studies: Substructure searches () reveal that the indeno[5,4-f]chromen core aligns with PERK kinase inhibitors, but the 7-acetate group reduces Met7 contact area (<10 Ų), suggesting altered binding kinetics compared to non-acetylated analogs .

ADMET Predictions

  • The 7-acetate group enhances metabolic stability compared to hydroxylated analogs (e.g., ’s compound), as esterases slowly hydrolyze acetates in vivo .

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound?

Answer:
The synthesis of complex polycyclic compounds like this requires multi-step strategies involving cyclization, stereochemical control, and functional group protection. Key methodologies include:

  • Palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) to construct fused indeno-chromen frameworks .
  • Stereochemical control via chiral auxiliaries or asymmetric catalysis, critical for achieving the 4aR,4bS,6aS stereochemistry .
  • Safety protocols for handling acetylated intermediates, including proper ventilation (e.g., NIOSH-approved respirators) and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .

Basic: How can researchers validate the compound's purity and structural integrity?

Answer:
Validation requires a combination of analytical techniques:

  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to assess purity, referencing retention indices from NIST Standard Reference Database 69 .
  • Spectroscopy :
    • NMR : Assign diastereotopic protons (e.g., 4aR vs. 4bS) using 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY for spatial correlations .
    • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in studies of structurally similar octahydrophenanthrene derivatives .
  • Elemental analysis : Verify molecular formula (e.g., C31_{31}H40_{40}O6_6 for related analogs) .

Advanced: How can computational methods resolve contradictions in stereochemical assignments?

Answer:
Discrepancies between experimental and predicted stereochemistry can be addressed via:

  • Density Functional Theory (DFT) : Compare calculated 13C^{13}\text{C} NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate configurations .
  • Molecular docking : Assess steric clashes in proposed diastereomers, particularly for bulky substituents like the 6a-methyl group .
  • Crystallographic software : Refine torsion angles (e.g., C7–C8–C9–N2 = −169.2(3)°) using SHELXL97 to resolve ambiguities in fused-ring systems .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Answer:
Yield optimization requires systematic experimental design:

  • Factorial Design : Vary catalysts (e.g., Pd/C vs. Pd(OAc)2_2), temperatures (25–80°C), and solvent polarity (THF vs. DMF) to identify key factors .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to pinpoint rate-limiting steps (e.g., nitro reduction in cyclization reactions) .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-reduced intermediates) and adjust reductant stoichiometry (e.g., HCO2_2H equivalents) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) :
    • Full-body Tyvek suits to prevent contamination .
    • Respirators (e.g., NIOSH-approved N95) for volatile intermediates .
  • Waste disposal : Segregate acetylated byproducts as hazardous waste due to potential esterase-mediated toxicity .
  • Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced: How do researchers address discrepancies in biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from independent assays (e.g., IC50_{50} values) using standardized protocols (e.g., OECD Guidelines 423) to identify outliers .
  • Solvent effects : Control for dimethyl sulfoxide (DMSO) concentration in cell-based assays, as >0.1% may alter membrane permeability .
  • Batch variability : Quantify impurities via HPLC and correlate with bioactivity using Spearman’s rank correlation .

Basic: What spectroscopic databases are recommended for structural comparisons?

Answer:

  • NIST Chemistry WebBook : For GC-MS retention indices and fragmentation patterns of polycyclic terpenoids .
  • Cambridge Structural Database (CSD) : Access crystallographic data (e.g., C–C bond lengths in fused chromen systems) .
  • Biological Magnetic Resonance Data Bank (BMRB) : Reference 13C^{13}\text{C} NMR shifts for acetylated derivatives .

Advanced: What mechanistic insights guide the design of analogs with improved stability?

Answer:

  • Hydrolysis kinetics : Measure acetate group stability at physiological pH (7.4) using UV-Vis spectroscopy; introduce electron-withdrawing substituents to slow ester cleavage .
  • Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., 2-oxo group oxidation) .
  • Crystal engineering : Modify lattice packing via co-crystallization with excipients (e.g., cyclodextrins) to enhance solid-state stability .

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